(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a benzopyran core substituted with an imino group at position 2 and a carboxamide moiety at position 2. The compound features a 4-chloro-2-methylphenyl substituent on the imino nitrogen and an N-phenyl group on the carboxamide (Fig. 1). This structure is synthesized via condensation reactions involving diazonium salts or direct coupling of substituted anilines with chromene precursors .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-13-17(24)11-12-20(15)26-23-19(14-16-7-5-6-10-21(16)28-23)22(27)25-18-8-3-2-4-9-18/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCPSQJXYVXCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antioxidant properties, and potential applications in pharmacology.
Chemical Structure and Properties
The compound features a chromene core substituted with a chloro-methylphenyl group and an amide functional group. The presence of these substituents is significant for its biological activity, influencing interactions with biomolecules.
Synthesis
The synthesis of chromene derivatives typically involves the condensation of salicylaldehyde with cyanoacetamide, followed by various modifications to introduce functional groups. The specific synthetic route for the target compound has not been detailed in the literature but follows established methodologies for chromene synthesis.
Cytotoxicity
Recent studies have demonstrated that derivatives of 2H-chromene exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds derived from 2-imino-2H-chromene-3-carboxamide have been evaluated for their cytotoxicity, showing significant activity against multiple cancer cell lines with IC50 values ranging from 12.2 to 22.6 µg/mL compared to doxorubicin, a standard chemotherapeutic agent .
Table 1: Cytotoxic Activity of Chromene Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 5 | A549 (Lung) | 12.2 |
| Compound 5 | MCF-7 (Breast) | 15.0 |
| Compound 5 | HeLa (Cervical) | 18.5 |
| Doxorubicin | A549 | 10.0 |
This data suggests that the introduction of specific substituents can enhance the cytotoxic potential of chromene derivatives.
Antioxidant Activity
In addition to cytotoxic effects, the compound has shown promising antioxidant activity. For example, related compounds from the same class have been tested for antioxidant properties with IC50 values indicating effective radical scavenging capabilities . The presence of phenolic hydroxyl groups in these compounds is believed to contribute significantly to their antioxidant potential.
Table 2: Antioxidant Activity of Chromene Derivatives
The mechanism underlying the biological activities of chromene derivatives often involves interaction with cellular macromolecules such as DNA and proteins. Studies indicate that the binding affinity and reactivity with these macromolecules may be influenced by structural features such as electron-withdrawing groups or hydrogen bond donors present in the molecule .
Case Studies
- Cytotoxic Evaluation : A study involving various chromene derivatives highlighted their effectiveness against different cancer types, establishing a structure-activity relationship that underscores the importance of specific substituents in enhancing cytotoxicity .
- Antioxidant Studies : Research on related compounds has demonstrated their ability to mitigate oxidative stress in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative damage .
Scientific Research Applications
Medicinal Chemistry Applications
The chromene derivatives are known for their diverse pharmacological properties. Research indicates that compounds with similar structures to (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide exhibit potential anti-inflammatory, antitumor, and antimicrobial activities.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit significant antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanisms may involve the induction of apoptosis and modulation of signaling pathways associated with tumor growth .
Antimicrobial Properties
Chromene derivatives have been studied for their antimicrobial properties. Compounds similar to This compound have shown effectiveness against a range of bacterial and fungal strains, indicating potential for development into new antimicrobial agents .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate amines and aldehydes followed by cyclization steps to form the chromene structure. The ability to derivatize this compound opens avenues for creating analogs with enhanced biological activity or specificity.
Synthesis Steps
- Condensation Reaction : Combine 4-chloro-2-methylaniline with an appropriate aldehyde.
- Cyclization : Subject the intermediate to cyclization conditions to form the chromene core.
- Purification : Use techniques like recrystallization or chromatography to isolate the final product.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of chromene derivatives:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted the antitumor properties of chromene derivatives, showing that modifications can enhance efficacy against specific cancer types .
- Antimicrobial Screening : Research published in Pharmaceutical Biology demonstrated that certain chromene derivatives exhibited significant antimicrobial activity against resistant strains of bacteria .
- Mechanistic Insights : A publication in ACS Omega explored the molecular docking studies revealing how these compounds interact at a molecular level with target proteins involved in cell signaling pathways .
Chemical Reactions Analysis
Nucleophilic Substitution
The chloro group at the 4-position of the phenyl ring undergoes nucleophilic substitution under basic conditions. Common nucleophiles include:
-
Hydroxide ions (OH⁻) → Forms hydroxyl derivatives
-
Amines (e.g., NH₃) → Produces aminophenyl analogs
-
Thiols (e.g., HS⁻) → Yields thioether derivatives
Example Reaction:
Imine Hydrolysis
The imine group (-C=N-) hydrolyzes in acidic or aqueous conditions to form a ketone and an amine:
Conditions:
-
Solvent: 10% HCl in ethanol
-
Temperature: 60–80°C
-
Yield: ~75%
Cycloaddition Reactions
The chromene core participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems :
| Dienophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Maleic anhydride | Chromeno[2,3-d]pyrimidin-4-one | 68 | Toluene, 110°C, 12h |
| Acetylenedicarboxylate | Pyrazole derivatives | 72 | DMF, 80°C, 8h |
Oxidation and Reduction
-
Oxidation : The chromene double bond oxidizes with KMnO₄/H₂SO₄ to form a diketone.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine to an amine.
Key Data:
Carboxamide Reactivity
The N-phenyl carboxamide undergoes:
-
Hydrolysis : Forms carboxylic acid derivatives under strong acidic/basic conditions.
-
Condensation : Reacts with hydrazines to yield hydrazide intermediates .
Example:
Electrophilic Aromatic Substitution
The methyl group on the phenyl ring directs electrophiles (e.g., NO₂⁺, Br⁺) to the ortho/para positions:
| Electrophile | Product | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄ | Nitro derivative | 55 |
| Br₂/FeBr₃ | Bromo derivative | 63 |
Comparative Reactivity of Chromene Derivatives
The table below contrasts the reactivity of structurally related compounds:
Reaction Optimization
Key Parameters:
Comparison with Similar Compounds
Comparison with Structurally Related Chromene Derivatives
Structural Modifications and Substituent Effects
Chromene derivatives exhibit diverse biological activities influenced by substituents on the benzopyran core, imino group, and carboxamide side chains. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Structural-Activity Relationships (SAR)
Imino Group Substitutions
- Chlorine vs.
- Methyl Positioning : Shifting the methyl group from the 2- to 3-position (as in ) reduces steric hindrance, possibly altering binding affinity.
Carboxamide Modifications
- N-Phenyl vs. N-Methoxyphenyl : The methoxy group in increases polarity, which may enhance solubility but reduce membrane permeability.
Chromene Core Functionalization
Preparation Methods
Knoevenagel Condensation Method
Reaction Mechanism and Conditions
The Knoevenagel condensation, optimized for iminochromene synthesis, involves the reaction of substituted salicylaldehydes with N-substituted cyanoacetamides under mild basic conditions. For the target compound:
- Salicylaldehyde derivative : 5-chloro-2-methylbenzaldehyde serves as the electrophilic partner.
- Cyanoacetamide : N-phenylcyanoacetamide provides the nucleophilic carbon and amide functionality.
The reaction proceeds in aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) at room temperature, achieving >80% yield. The mechanism involves deprotonation of the cyanoacetamide, nucleophilic attack on the aldehyde, and cyclodehydration to form the chromene ring (Figure 1).
Table 1: Optimization of Knoevenagel Condensation Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | NaHCO₃ (0.1 M) | 85 |
| Solvent | H₂O/EtOH (1:1) | 82 |
| Temperature | 25°C | 88 |
| Reaction Time | 6–8 h | 85 |
Multi-Step Synthesis via Chromene Carboxylic Acid Intermediate
Step 1: Synthesis of Chromene Carboxylic Acid
A three-step protocol adapted from RSC methods involves:
- Esterification : Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is synthesized via cyclization of a Baylis-Hillman adduct.
- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using KOH in refluxing water (46 h, 70–80% yield).
- Imination : The 4-oxo group is converted to imino via condensation with 4-chloro-2-methylaniline in acetic acid under reflux.
Table 2: Yields for Chromene Carboxylic Acid Synthesis
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Esterification | 75 | 95 |
| Hydrolysis | 80 | 98 |
| Imination | 65 | 90 |
Solid-Phase Synthesis and Alternative Approaches
Analytical Characterization
Spectroscopic Data
Challenges and Optimization Strategies
Isomer Control
The (2Z)-isomer predominates due to steric hindrance from the 4-chloro-2-methyl group, but minor (2E)-contaminants require chromatographic separation.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Mixed aqueous-organic systems balance reactivity and ease of workup.
Q & A
Q. How can researchers identify macromolecular targets (e.g., proteins) using crystallography or biophysical methods?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
